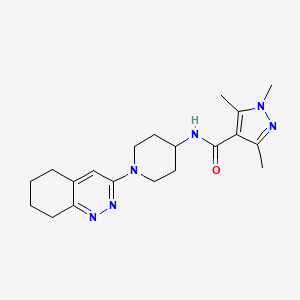

1,3,5-trimethyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

1,3,5-trimethyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N6O/c1-13-19(14(2)25(3)24-13)20(27)21-16-8-10-26(11-9-16)18-12-15-6-4-5-7-17(15)22-23-18/h12,16H,4-11H2,1-3H3,(H,21,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSMTWHRDFCPLLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)NC2CCN(CC2)C3=NN=C4CCCCC4=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1,3,5-Trimethyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-pyrazole-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Cinnoline Derivative : The initial step includes the synthesis of the 5,6,7,8-tetrahydrocinnoline core through cyclization reactions under acidic or basic conditions.

- Piperidine Attachment : The piperidine ring is introduced via nucleophilic substitution reactions involving the cinnoline derivative and a piperidine derivative.

- Final Coupling : The final step involves coupling with the pyrazole moiety to form the complete structure.

General Properties

Pyrazole derivatives are known for their broad spectrum of biological activities. Compounds containing the pyrazole ring have been reported to exhibit anti-inflammatory, analgesic, and insecticidal properties . Specifically, 1,3,5-trimethylpyrazole derivatives have shown promising results in various bioassays.

Case Studies and Research Findings

-

Acaricidal and Insecticidal Activities : Recent studies have evaluated the acaricidal activity against Tetranychus cinnabarinus and insecticidal activity against Plutella xylostella and Aphis craccivora. The results indicated that certain derivatives exhibited significant mortality rates at concentrations as low as 200 µg/mL .

The study highlighted that compounds like 8m and 8p maintained good efficacy even at reduced concentrations .

Compound Mortality (%) at 400 µg/mL LC50 (µg/mL) 8a 90.0 ± 3.3 157.2 8b 85.6 ± 1.9 197.1 8c 60.0 ± 3.3 308.8 8d 61.1 ± 3.8 333.1 - Mechanism of Action : The mechanism through which these compounds exert their biological effects is believed to involve interactions with specific molecular targets such as enzymes or receptors that modulate downstream signaling pathways .

- Comparative Studies : When compared to established acaricides like fenpyroximate, the new derivatives showed comparable or superior effectiveness in controlling pest populations .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicated that variations in substituents on the pyrazole ring significantly influenced biological activity. Modifications in the chemical structure led to differences in potency against various pests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.